amine](/img/structure/B13330136.png)
[(1-Methoxy-3,4-dimethylcyclohexyl)methyl](methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methoxy-3,4-dimethylcyclohexyl)methylamine is an organic compound with the molecular formula C₁₁H₂₃NO It is a cycloalkane derivative featuring a methoxy group, two methyl groups, and a methylamine group attached to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-3,4-dimethylcyclohexyl)methylamine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is prepared through cyclization reactions involving appropriate precursors.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using methanol and a suitable catalyst.
Addition of Methyl Groups: The methyl groups are added through alkylation reactions using methyl iodide or similar reagents.
Attachment of the Methylamine Group:
Industrial Production Methods
Industrial production of (1-Methoxy-3,4-dimethylcyclohexyl)methylamine follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methoxy-3,4-dimethylcyclohexyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methylamine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1-Methoxy-3,4-dimethylcyclohexyl)methylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (1-Methoxy-3,4-dimethylcyclohexyl)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(1-Methoxy-3,4-dimethylcyclohexyl)methylamine can be compared with other similar compounds, such as:
(1-Methoxy-4,4-dimethylcyclohexyl)methylamine: Similar structure but with different positioning of methyl groups.
(1-Methoxy-3,3-dimethylcyclohexyl)methylamine: Similar structure but with different positioning of methoxy and methyl groups.
(1-Methoxy-2,4-dimethylcyclohexyl)methylamine: Similar structure but with different positioning of functional groups.
The uniqueness of (1-Methoxy-3,4-dimethylcyclohexyl)methylamine lies in its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H23NO |
|---|---|
Molekulargewicht |
185.31 g/mol |
IUPAC-Name |
1-(1-methoxy-3,4-dimethylcyclohexyl)-N-methylmethanamine |
InChI |
InChI=1S/C11H23NO/c1-9-5-6-11(13-4,8-12-3)7-10(9)2/h9-10,12H,5-8H2,1-4H3 |
InChI-Schlüssel |
ZATSZYUPMFXIBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1C)(CNC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B13330056.png)
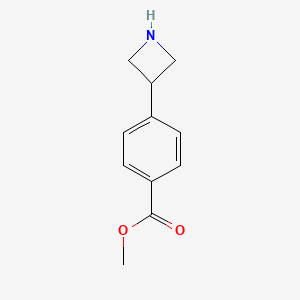

![Phosphonium, [3-(dimethylamino)propyl]triphenyl-](/img/structure/B13330069.png)
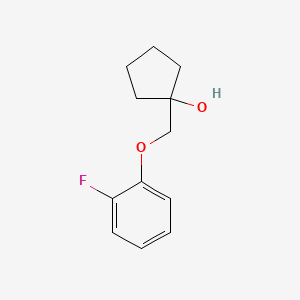
![Methyl 1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylate](/img/structure/B13330073.png)
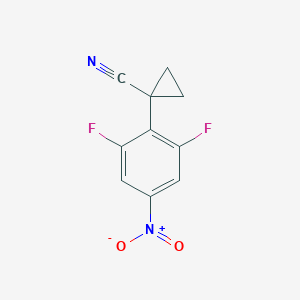
![[1,2,4]Triazolo[4,3-a]pyridin-6-ylmethanamine](/img/structure/B13330091.png)
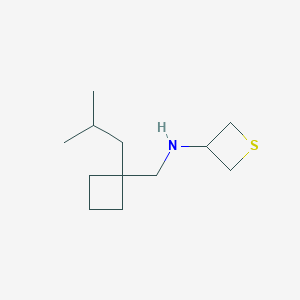

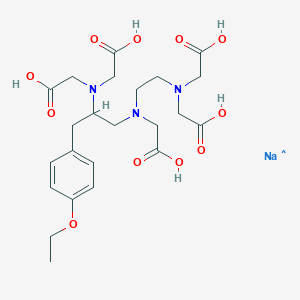
![tert-Butyl (R)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13330116.png)
![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-one](/img/structure/B13330125.png)

